3-Methyl-5-nitrobenzo[d]isoxazole
Description
Historical Context and Evolution of Isoxazole (B147169) and Benzo[d]isoxazole Chemistry
The chemistry of isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, has been a subject of investigation for over a century. Their synthesis and reactivity have been extensively explored, leading to a deep understanding of their chemical behavior. The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to the benzo[d]isoxazole scaffold, a structure that has become increasingly important in various scientific disciplines. The development of new synthetic methodologies has allowed for the creation of a wide array of functionalized benzo[d]isoxazoles, enabling researchers to tailor their properties for specific applications.
Structural Features and Aromaticity of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system is a planar, aromatic structure. The fusion of the benzene and isoxazole rings results in a unique electronic distribution that influences its chemical properties and interactions with biological targets. The aromaticity of the system contributes to its stability, while the presence of the heteroatoms (nitrogen and oxygen) introduces sites for specific chemical interactions, such as hydrogen bonding. The precise arrangement of atoms within the benzo[d]isoxazole core dictates its three-dimensional shape and electrostatic potential, which are crucial for its function in various applications.
Importance of Functionalized Benzo[d]isoxazoles in Medicinal Chemistry and Materials Science
The versatility of the benzo[d]isoxazole scaffold has led to its widespread use in drug discovery and materials science. In medicinal chemistry, functionalized benzo[d]isoxazoles have been investigated for a range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. ias.ac.in The ability to introduce various substituents onto the benzo[d]isoxazole core allows for the fine-tuning of its pharmacological profile. In materials science, the unique photophysical and electronic properties of benzo[d]isoxazole derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Specific Research Focus on 3-Methyl-5-nitrobenzo[d]isoxazole: Rationale and Scope
The rationale for focusing on this specific compound stems from the potential to leverage these functional groups to develop novel molecules with enhanced properties. The scope of research on this compound encompasses the development of efficient synthetic routes, the detailed characterization of its physicochemical properties, and the exploration of its potential applications in medicinal chemistry and materials science. While specific, in-depth research on this particular molecule is still emerging, its structural features suggest it could serve as a valuable building block for the synthesis of more complex and functionally diverse compounds.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 63770-48-9 |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIRZDJBWDLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497016 | |
| Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-48-9 | |
| Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 3 Methyl 5 Nitrobenzo D Isoxazole
Reactivity of the Nitro Group on the Benzene (B151609) Ring
The nitro group at the C-5 position is a dominant functional group that profoundly influences the reactivity of the entire benzo[d]isoxazole system. Its strong electron-withdrawing nature is central to the molecule's chemical profile, enabling reactions both at the nitro moiety itself and on the aromatic ring it activates.
Reduction Reactions of the Nitro Moiety
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 5-Amino-3-methylbenzo[d]isoxazole (B1288665). This derivative serves as a crucial intermediate for further synthetic elaborations, such as the introduction of new functionalities through diazotization or acylation reactions. The conversion is typically achieved using a range of reducing agents, from classic catalytic hydrogenation to metal-based reagents. mdpi.comresearchgate.net
The choice of reagent can be tailored to the desired outcome and substrate tolerance. The general mechanism for nitro group reduction often proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. mdpi.comnih.govgoogle.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, Room Temp. | 5-Amino-3-methylbenzo[d]isoxazole |
| SnCl₂·2H₂O | Ethyl Acetate or HCl | 5-Amino-3-methylbenzo[d]isoxazole |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 5-Amino-3-methylbenzo[d]isoxazole |
| NaBH₄, NiCl₂ | Methanol | 5-Amino-3-methylbenzo[d]isoxazole |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 5-Amino-3-methylbenzo[d]isoxazole |
Influence of the Nitro Group on Ring System Reactivity
The potent electron-withdrawing capacity of the 5-nitro group significantly deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This activation is a cornerstone of the molecule's reactivity, allowing for the introduction of various nucleophiles onto the aromatic core.
The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.comnih.gov The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com In the case of 3-Methyl-5-nitrobenzo[d]isoxazole, this electronic influence makes the aromatic ring a prime target for nucleophiles, often leading to the displacement of the nitro group itself. mdpi.comresearchgate.netrsc.org
Reactions at the Methyl Group (C-3 Position)
The methyl group at the C-3 position of the isoxazole (B147169) ring is not merely a passive substituent. Its protons exhibit enhanced acidity, enabling its participation in a range of carbon-carbon bond-forming reactions.
Condensation and Coupling Reactions Involving the C-3 Methyl (e.g., Knoevenagel condensation type reactions)
The base-activated methyl group can act as a potent nucleophile in Knoevenagel-type condensation reactions with various aldehydes and ketones. wikipedia.orgyoutube.com This reaction involves the nucleophilic addition of the deprotonated methyl group to a carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. thermofisher.comyoutube.com This strategy provides a direct route to extend the carbon framework at the C-3 position, leading to the synthesis of styryl and other vinyl-substituted benzo[d]isoxazole derivatives. The reaction is typically catalyzed by weak bases, avoiding the harsh conditions that might promote self-condensation of the carbonyl partner. wikipedia.org
Table 2: Representative Knoevenagel-type Condensation Reactions
| Aldehyde/Ketone Reactant | Base Catalyst | Product |
| Benzaldehyde | Piperidine | 3-(2-Phenylvinyl)-5-nitrobenzo[d]isoxazole |
| 4-Methoxybenzaldehyde | Triethylamine | 3-[2-(4-Methoxyphenyl)vinyl]-5-nitrobenzo[d]isoxazole |
| 4-Chlorobenzaldehyde | Piperidine | 3-[2-(4-Chlorophenyl)vinyl]-5-nitrobenzo[d]isoxazole |
| 2-Furaldehyde | Pyrrolidine | 3-[2-(Furan-2-yl)vinyl]-5-nitrobenzo[d]isoxazole |
| Acetone | Sodium Ethoxide | 3-(Prop-1-en-2-yl)-5-nitrobenzo[d]isoxazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[d]isoxazole Core
The fused aromatic ring of this compound exhibits a clear preference for nucleophilic substitution over electrophilic substitution, a direct consequence of the electronic properties of the nitro group and the isoxazole ring.
Nucleophilic Aromatic Substitution (SNAr): As previously discussed (Section 3.1.2), the 5-nitro group strongly activates the ring for SNAr reactions. A particularly important reaction pathway for 5-nitroisoxazole derivatives is the direct displacement of the nitro group itself by a variety of strong nucleophiles. mdpi.comresearchgate.netrsc.org This provides a powerful method for the late-stage functionalization of the C-5 position. The reaction proceeds efficiently with oxygen, nitrogen, and sulfur-based nucleophiles under mild conditions. mdpi.comresearchgate.net
Table 3: SNAr Reactions via Displacement of the 5-Nitro Group
| Nucleophile | Reagent Example | Product at C-5 Position |
| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy |
| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy |
| Amine | Piperidine | Piperidinyl |
| Azide | Sodium Azide (NaN₃) | Azido |
| Thiolate | Sodium Thiophenolate (NaSPh) | Phenylthio |
Electrophilic Aromatic Substitution (EAS): In stark contrast to its reactivity towards nucleophiles, the benzene ring of this compound is highly resistant to electrophilic aromatic substitution. The inherent electron-deficient nature of the benzo[d]isoxazole heterocycle, compounded by the powerful deactivating effect of the 5-nitro group, makes the aromatic ring extremely electron-poor. youtube.comyoutube.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require exceptionally harsh conditions. If substitution were to occur, it would be predicted to direct towards the C-4 or C-6 positions, which are meta to the strongly deactivating nitro group, but such reactions are generally not synthetically viable.
Ring-Opening and Rearrangement Reactions of the Benzo[d]isoxazole System
The benzo[d]isoxazole core, particularly when substituted with electron-withdrawing groups, is susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often triggered by nucleophilic attack or under thermal and photochemical conditions, leading to the formation of diverse and synthetically valuable products.
One of the most notable rearrangement reactions applicable to the benzo[d]isoxazole system is the Boulton-Katritzky rearrangement . This reaction typically involves the rearrangement of a 3-substituted benzo[d]isoxazole derivative, often in the presence of a base, to form a new heterocyclic system. beilstein-journals.orgnih.gov For instance, studies on related isoxazolo[4,5-b]pyridines have shown that 3-carbaldehyde arylhydrazone derivatives can undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govorgsyn.orgtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This type of rearrangement has been reported for the benzo[d]isoxazole series as well, suggesting that appropriately derivatized this compound could potentially undergo similar transformations to generate novel triazole-containing compounds. beilstein-journals.orgnih.gov The reaction proceeds through a series of ring-opening and ring-closing steps, ultimately leading to a thermodynamically more stable heterocyclic system. The nature of the substituents on the benzo[d]isoxazole ring can significantly influence the feasibility and outcome of the Boulton-Katritzky rearrangement. researchgate.netresearchgate.netnih.gov
The isoxazole ring within the benzo[d]isoxazole system can also undergo reductive cleavage . This transformation typically involves the breaking of the weak N-O bond, leading to the formation of an enamino ketone or a related open-chain species. While specific studies on the reductive cleavage of this compound are not extensively documented, research on other isoxazole derivatives provides insight into this reactivity. For example, the reduction of the nitro group in 3-(2-nitrophenyl)isoxazoles using palladium on carbon as a catalyst can lead to the formation of 4-aminoquinolines through a tandem reduction and cyclization process. researchgate.net This highlights the potential for the isoxazole ring to participate in intramolecular reactions following the transformation of a substituent on the benzene ring.
Development of Advanced Synthetic Intermediates from this compound
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of advanced synthetic intermediates. The presence of the nitro group allows for its conversion into an amino group, which can then serve as a handle for further functionalization. Concurrently, the isoxazole ring can be either retained or strategically opened to generate different molecular scaffolds.
A key transformation that unlocks the synthetic potential of this compound is the reduction of the nitro group . Catalytic hydrogenation is a common method for this purpose. The resulting 5-amino-3-methylbenzo[d]isoxazole is a versatile intermediate. The amino group can be diazotized and converted into a wide range of other functional groups, or it can participate in condensation reactions to form new heterocyclic rings.
Furthermore, the reductive cleavage of the isoxazole ring in conjunction with the reduction of the nitro group can lead to the formation of highly functionalized aminophenols. For instance, the reduction of 2,4-dinitrophenol (B41442) is a known route to 2-amino-4-nitrophenol. orgsyn.orggoogle.comgoogle.com By analogy, a controlled reduction of this compound could potentially yield 2-amino-4-nitro-cresol derivatives, which are valuable building blocks in medicinal and materials chemistry.
The combination of the methyl group at the 3-position and the nitro group at the 5-position also allows for the synthesis of various styrylisoxazole derivatives through condensation reactions with aromatic aldehydes. ias.ac.inresearchgate.net While these examples are based on 3,5-dimethyl-4-nitroisoxazole, the principle can be extended to the benzo[d]isoxazole system. The resulting styryl derivatives can then be further functionalized or used as key components in the synthesis of more complex molecules with potential biological activities. nih.gov
The development of synthetic routes that utilize this compound as a starting material for the construction of other heterocyclic systems, such as quinolines, benzimidazoles, or diazepines, represents a promising area of research. researchgate.netwum.edu.plnih.gov The strategic manipulation of the nitro group and the isoxazole ring provides a pathway to a diverse range of complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 5 Nitrobenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbldpharm.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Analysisbldpharm.comnih.gov
The proton NMR (¹H NMR) spectrum of 3-Methyl-5-nitrobenzo[d]isoxazole is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic isoxazole (B147169) ring. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The strong deshielding effect of the nitro group at position 5 would cause the adjacent protons (H-4 and H-6) to resonate at a lower field compared to H-7. The methyl group protons at position 3 are expected to appear as a sharp singlet in the upfield region, generally around δ 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.5 | Singlet |
| H-7 | ~7.8-8.0 | Doublet |
| H-6 | ~8.2-8.4 | Doublet of doublets |
| H-4 | ~8.6-8.8 | Doublet |
¹³C NMR Spectral Analysisbldpharm.comnih.gov
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon, the aromatic carbons, and the carbons of the isoxazole ring. The carbon atom attached to the nitro group (C-5) and the carbons of the isoxazole ring (C-3 and C-3a) are expected to be significantly deshielded. The methyl carbon will appear at a high field. Differentiating between the aromatic carbons can be achieved by considering the substitution effects. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~10-15 |
| Aromatic CH (C-4, C-6, C-7) | ~115-130 |
| Aromatic Quaternary (C-7a) | ~140-145 |
| Isoxazole (C-3a) | ~150-155 |
| Nitro-substituted (C-5) | ~145-150 |
| Isoxazole (C-3) | ~160-165 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisbldpharm.comnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₃), the high-resolution mass spectrum (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the isoxazole ring.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| 178 | [M]⁺ |
| 162 | [M - O]⁺ |
| 148 | [M - NO]⁺ |
| 132 | [M - NO₂]⁺ |
| 104 | [M - NO₂ - CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.govresearchgate.net
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic C-H bonds, and the C=N bond of the isoxazole ring. The symmetric and asymmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=N stretching of the isoxazole ring is expected around 1600-1650 cm⁻¹. nist.govresearchgate.net
Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Isoxazole) | 1650-1600 |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Symmetric NO₂ Stretch | 1350-1300 |
| C-N Stretch | 1200-1100 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the conjugated system involving the benzene and isoxazole rings, along with the nitro chromophore, will influence the position and intensity of these bands. Typically, isoxazole derivatives exhibit absorption maxima in the UV region. nih.govnist.govresearchgate.net The extended conjugation in the benzisoxazole system is expected to shift the absorption to longer wavelengths (a bathochromic shift).
Table 5: Predicted UV-Visible Absorption for this compound
| Transition | λmax (nm) |
|---|---|
| π → π* | ~250-280 |
| n → π* | ~300-340 |
Computational and Theoretical Investigations of 3 Methyl 5 Nitrobenzo D Isoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methyl-5-nitrobenzo[d]isoxazole, these calculations would reveal details about its geometry, stability, and electronic nature.
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated.
Key parameters that would be determined include the distribution of electron density, the dipole moment, and the electrostatic potential map. The electrostatic potential map is particularly valuable as it highlights regions of positive and negative charge on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack. This information is crucial for predicting how the molecule might interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability.
A low HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals is also informative. The HOMO region indicates the area most likely to donate electrons in a reaction, while the LUMO region shows the area most likely to accept electrons. For this compound, FMO analysis would pinpoint the reactive sites on the molecule, offering predictions about its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. An MD simulation of this compound would track the movements of its atoms over time, providing insights into its conformational flexibility.
This is particularly important for understanding how the molecule might bind to a biological target, such as a protein receptor or an enzyme. By simulating the molecule in a relevant environment (e.g., in water), researchers can observe the range of shapes it can adopt. If a potential biological target is known, MD simulations can be used to model the binding process, predict the stability of the ligand-target complex, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to map out the energetic landscape of a chemical reaction, identifying the most likely pathways from reactants to products. For this compound, this could involve studying its synthesis, degradation, or metabolic transformation.
By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Such studies are invaluable for optimizing reaction conditions and for understanding the mechanisms of chemical transformations. For instance, studies on the collision-induced dissociation of related compounds like deprotonated 3-methyl isoxazole (B147169) have utilized such methods to elucidate fragmentation patterns.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If a set of this compound analogues with known biological activities (e.g., as enzyme inhibitors or receptor agonists) were available, a QSAR model could be developed.
This involves calculating a range of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. This approach has been successfully applied to other isoxazole derivatives to identify structural requirements for specific biological targets.
Biological Activities and Mechanistic Pathways of 3 Methyl 5 Nitrobenzo D Isoxazole and Its Derivatives
Antimicrobial Activities and Mechanism of Action
Derivatives of the isoxazole (B147169) and benzisoxazole core have demonstrated significant efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa. The introduction of a nitro group, as seen in 3-Methyl-5-nitrobenzo[d]isoxazole, is often a key determinant of this activity.
Various derivatives of benzisoxazole have been synthesized and evaluated for their antibacterial properties. For instance, a series of novel quinolinium derivatives incorporating a 3-methylbenzo[d]thiazol moiety showed potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.govnih.govsemanticscholar.org One derivative with a 4-fluorophenyl group demonstrated superior antibacterial action, with Minimum Inhibitory Concentrations (MICs) lower than the reference drugs methicillin (B1676495) and vancomycin (B549263) against resistant strains. nih.govnih.gov The proposed mechanism for these compounds involves the inhibition of bacterial cell division by disrupting the GTPase activity and dynamic assembly of the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.govnih.gov
In other studies, certain benzisoxazole analogs were found to have good antibacterial activity against Salmonella typhimurium, although they were less active against S. aureus. nih.gov Hybrid molecules combining isoxazole and triazole pharmacophores have also been investigated. One such hybrid showed selective action against Gram-negative bacteria, inhibiting the growth of E. coli and Pseudomonas aeruginosa. mdpi.com The antibacterial effects of these hybrid compounds are thought to arise from a synergistic effect between the two heterocyclic rings. mdpi.com However, it is noteworthy that in some studies, certain isoxazole derivatives, such as 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles, showed no activity against bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Benzisoxazole Derivatives
| Derivative Class | Target Organism(s) | Observed Activity | Proposed Mechanism of Action |
|---|---|---|---|
| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | S. aureus (MRSA), E. coli (NDM-1), B. subtilis | Strong antibacterial activity, lower MICs than reference antibiotics for resistant strains. nih.govnih.govsemanticscholar.org | Inhibition of FtsZ protein, disrupting cell division. nih.govnih.gov |
| Benzisoxazole analogs | S. typhimurium | Good activity. nih.gov | Not specified. |
| Benzisoxazole analogs | S. aureus | Less active. nih.gov | Not specified. |
The isoxazole scaffold is a component of several antifungal agents. Studies have shown that derivatives of 3-methyl-isoxazole possess notable antifungal properties. For example, an isoindole derivative incorporating a 5-methyl-isoxazole-3-yl group displayed activity against fungal species such as Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com
Furthermore, isoxazole derivatives containing a nitro group have been evaluated for their efficacy against Candida species. An analog of methyl 3,5-dinitrobenzoate, methyl 3-methyl-4-nitrobenzoate, demonstrated antifungal activity against various Candida strains. nih.gov The presence of other heterocyclic moieties, such as thiazole, attached to the isoxazole ring can enhance antifungal activity, particularly against Candida albicans. mdpi.com The lipophilicity of these derivatives often correlates with their antifungal potency. mdpi.com In one study, a specific pyrazolyl-methylisoxazole derivative was found to be significantly more potent than the conventional antifungal drugs miconazole, amphotericin B, and fluconazole (B54011) against Cryptococcus neoformans. nih.gov
Nitro-containing heterocyclic compounds are a significant class of agents used in the treatment of parasitic diseases. The nitro group is crucial for the trypanocidal activity of many isoxazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Trypanosoma brucei, which causes sleeping sickness. mdpi.comnih.gov
Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their potential as anti-inflammatory agents. A series of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The research indicated that compounds featuring sterically hindered phenolic groups exhibited good anti-inflammatory activity, which was associated with their antioxidant properties. researchgate.net These compounds were also noted for being devoid of ulcerogenic potential, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory activity of isoxazole derivatives is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.
Anticancer Potential and Related Cellular Pathways
The benzisoxazole scaffold has been utilized to develop novel anticancer agents. A series of new benzisoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer), using the MTT assay. nih.gov
More complex fused heterocyclic systems containing the isoxazole ring have also shown promise. For instance, novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were synthesized and tested for their anticancer activities both in vitro and in vivo. nih.gov Two analogs from this series demonstrated potent anticancer activity, comparable to the widely used chemotherapy drug Cisplatin. nih.gov The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) in cancer cells.
Neuropharmacological Effects and Target Interactions (e.g., antipsychotic, anticonvulsant potential of related benzisoxazoles)
Benzisoxazole derivatives are particularly prominent in the field of neuropharmacology, forming the structural basis for several atypical antipsychotic and anticonvulsant drugs.
Atypical antipsychotics such as risperidone, paliperidone, and iloperidone (B1671726) are derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole. ijpsr.inforesearchgate.net Their primary therapeutic mechanism involves a dual antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors in the brain. ijpsr.inforesearchgate.net The high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects (EPS) compared to older, typical antipsychotics. ijpsr.infodntb.gov.ua These drugs also exhibit moderate affinity for α-adrenergic receptors, which may further modulate their antipsychotic effects. ijpsr.inforesearchgate.net
The benzisoxazole ring is also found in anticonvulsant medications like zonisamide. nih.gov Research into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that several compounds displayed marked anticonvulsant activity in animal models. nih.gov Structure-activity relationship studies showed that introducing a halogen atom at the 5-position of the benzisoxazole ring tended to increase both anticonvulsant activity and neurotoxicity. nih.govnih.gov One specific compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as a particularly promising anticonvulsant candidate based on its therapeutic index. nih.gov
Table 2: Neuropharmacological Activity of Selected Benzisoxazole Derivatives
| Drug/Derivative Class | Pharmacological Class | Primary Mechanism of Action | Key Molecular Targets |
|---|---|---|---|
| Risperidone, Paliperidone, Iloperidone | Atypical Antipsychotic | Potent antagonism of D2 and 5-HT2A receptors. ijpsr.inforesearchgate.net | Dopamine D2, Serotonin 5-HT2A. ijpsr.infodntb.gov.ua |
| Zonisamide | Anticonvulsant | Not fully elucidated, involves blocking sodium and calcium channels. nih.gov | Voltage-gated sodium channels, T-type calcium channels. |
Dopamine Receptor Antagonism
Dopamine receptors, particularly the D2 subtype, are crucial targets for antipsychotic drugs. While direct studies on this compound are limited, the broader class of isoxazole derivatives has been investigated for dopamine receptor antagonism. For instance, the atypical antipsychotic drug Risperidone features a benzisoxazole moiety and exhibits potent antagonism at dopamine D2 receptors. This activity is attributed to the interaction of the benzisoxazole ring system with key residues in the receptor's binding pocket. Molecular docking studies of related compounds, such as those containing a 6-fluorobenzo[d]isoxazole (B7960271) region, have shown hydrophobic interactions with amino acid residues like phenylalanine and alanine (B10760859) within the D2 receptor. nih.gov The electron-withdrawing nature of the nitro group in this compound could potentially modulate the binding affinity and selectivity towards dopamine receptor subtypes. However, without specific experimental data, its precise antagonistic activity remains speculative.
Serotonin Receptor Modulation
Serotonin (5-HT) receptors are another important class of targets for drugs treating neuropsychiatric disorders. The modulation of these receptors, particularly the 5-HT2A subtype, is a key mechanism of action for several atypical antipsychotics. Similar to dopamine receptors, the direct interaction of this compound with serotonin receptors has not been extensively documented. However, the structural similarity to compounds known to interact with these receptors suggests a potential for such activity. For example, N-benzyl phenethylamines, which are potent 5-HT2A receptor agonists, demonstrate the importance of aromatic moieties for high-affinity binding. nih.gov The benzo[d]isoxazole core of the title compound could participate in similar aromatic interactions within the receptor binding site. Molecular docking simulations of various ligands with the 5-HT2A receptor have highlighted the role of specific residues in ligand binding, which could be relevant for understanding the potential interactions of this compound. nih.govqu.edu.sa
Voltage-Gated Sodium Channel Modulation
Voltage-gated sodium (Nav) channels are essential for the generation and propagation of action potentials in excitable cells, making them important targets for local anesthetics and anticonvulsants. Several isoxazole derivatives have been identified as blockers of voltage-gated sodium channels. For instance, a series of phenyl isoxazole carbamates were found to be potent and selective blockers of the Nav1.7 subtype, which is a key player in pain pathways. google.com The replacement of an amide group with an aromatic heterocycle in some isoxazoline (B3343090) derivatives led to a significant loss of sodium channel blocking activity, indicating that the nature of the substituent on the isoxazole ring is critical for this activity. nih.gov The addition of a single methyl group to a known sodium channel inhibitor has been shown to introduce a new mode of gating modulation, highlighting the subtle structural requirements for activity. researchgate.net While direct evidence for this compound is not available, its structural features suggest that it could potentially interact with and modulate the function of voltage-gated sodium channels.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets for antidepressants and drugs for neurodegenerative diseases. Research has shown that certain benzisoxazole derivatives possess MAO inhibitory properties. A study on 2,1-benzisoxazole derivatives, an isomer of the benzo[d]isoxazole ring system, revealed specific inhibitors of MAO-B. nih.gov Furthermore, (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one has been identified as a selective and reversible MAO-B inhibitor. nih.govmdpi.com This compound, while more complex, shares the benzo[d]isoxazole core with this compound. The nitro group on the benzene (B151609) ring of the title compound could influence its binding affinity and selectivity towards the MAO isoforms. Molecular docking studies of other heterocyclic compounds have provided insights into the binding modes within the active sites of MAO-A and MAO-B, often highlighting the importance of specific hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netnih.gov
Antioxidant Activities and Mechanisms
The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various diseases. Several studies have reported the antioxidant activity of isoxazole derivatives. nih.govnih.govnih.govnih.govresearchgate.net The presence of a nitro group can sometimes contribute to antioxidant activity. For instance, a series of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles were synthesized and evaluated for their antioxidant properties, with some compounds exhibiting good activity. researchgate.net This suggests that the 3-methyl-nitro-isoxazole scaffold can be a viable starting point for developing antioxidant agents. The mechanism of action for antioxidant activity often involves the donation of a hydrogen atom or an electron to a free radical. The electronic properties conferred by the nitro and methyl groups on the benzo[d]isoxazole ring would influence this capacity.
| Compound/Derivative Class | Antioxidant Activity Finding | Reference |
| 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles | Some derivatives exhibited good antioxidant properties. | researchgate.net |
| Isoxazole-containing chalcones | Exhibited significant antioxidant activity. | nih.gov |
| Fluorophenyl-isoxazole-carboxamides | Demonstrated high antioxidant potency in DPPH assays. | nih.gov |
| General Isoxazole Derivatives | Reported to possess a wide range of biological activities including antioxidant effects. | nih.gov |
Other Reported Biological Activities (e.g., anti-glycation, antidiabetic)
Beyond the aforementioned activities, isoxazole derivatives have been explored for other therapeutic applications, including anti-glycation and antidiabetic effects.
Antidiabetic Activity: The management of blood glucose levels is a key strategy in treating diabetes mellitus. Some isoxazole derivatives have been investigated for their potential as antidiabetic agents. nih.govnih.gov For instance, a novel isoxazole-based flavonoid derivative was found to improve glucose consumption in insulin-resistant cells. nih.gov Another study on 3,5-diarylisoxazole derivatives identified compounds with promising in vivo anti-hyperglycemic activity. nih.gov The presence of a nitro group in some isoxazole derivatives has been associated with α-amylase inhibitory activity, which is a mechanism to control postprandial hyperglycemia.
| Compound/Derivative Class | Activity | Finding | Reference |
| Isoxazole-based flavonoid derivative | Antidiabetic | Improved glucose consumption in insulin-resistant HepG2 cells. | nih.gov |
| 3,5-Diarylisoxazole derivatives | Antidiabetic | Showed promising in vivo anti-hyperglycemic activity. | nih.gov |
| Nitro-substituted isoxazole derivative | Antidiabetic | Exhibited α-amylase inhibitory activity. | nih.gov |
| 4-Thiazolidinone (B1220212) derivatives | Anti-glycation | Potently inhibited the formation of advanced glycation end products. | nih.gov |
Molecular Docking and Binding Affinity Studies with Biological Targets
Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, providing insights into the potential mechanism of action. Although specific molecular docking studies for this compound with the aforementioned biological targets are scarce in the literature, studies on related isoxazole derivatives offer valuable information.
For instance, molecular docking of isoxazole-carboxamide derivatives with COX enzymes has been performed to understand their anti-inflammatory activity. mdpi.com Similarly, docking studies of functionalized isoxazoles with bacterial proteins have shed light on their antibacterial mechanisms. nih.gov In the context of MAO inhibition, docking of pyrazoline derivatives into the active sites of MAO-A and MAO-B has helped to rationalize their inhibitory potency and selectivity. researchgate.netnih.gov Docking studies of various ligands with dopamine and serotonin receptors have been crucial in understanding the structure-activity relationships for antipsychotic and antidepressant drugs. nih.govqu.edu.sa
These studies collectively indicate that the isoxazole ring can act as a versatile scaffold for designing ligands that can fit into the binding pockets of various enzymes and receptors. The specific interactions, such as hydrogen bonds and hydrophobic contacts, are dictated by the nature and position of the substituents on the isoxazole and any fused ring systems. Future molecular docking studies specifically on this compound would be invaluable in elucidating its precise binding modes with different biological targets and guiding the design of more potent and selective derivatives.
Applications in Advanced Organic Synthesis and Materials Science
3-Methyl-5-nitrobenzo[d]isoxazole as a Precursor for Complex Heterocyclic Systems
The primary role of this compound in advanced synthesis is as a foundational scaffold for creating intricate, polycyclic heterocyclic systems. A notable example is its use in the synthesis of pyrazolopyrrolidinone derivatives, a class of compounds investigated for therapeutic applications. google.com
In a multi-step synthesis, this compound acts as a key intermediate. The process involves the strategic reduction of its nitro group to an amine. This newly formed amino group provides a reactive site for further annulation reactions, allowing for the fusion of additional ring systems onto the benzo[d]isoxazole core. For instance, the resulting 3-methylbenzo[d]isoxazol-5-amine can be reacted with other complex fragments to construct elaborate molecules such as 4-(4-chlorophenyl)-2,3-dimethyl-5-(3-methylbenzo[d]isoxazol-5-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one. google.com This demonstrates how the relatively simple starting material is elaborated into a complex heterocyclic system, with the original benzo[d]isoxazole unit forming a significant part of the final structure. google.com
Role in the Synthesis of Functional Materials
While this compound is commercially available as a building block for materials science, specific examples of its direct incorporation into functional materials like polymers or dyes are not extensively detailed in prominent literature. cymitquimica.com However, the structural features of the molecule—a rigid heterocyclic system combined with a strongly electron-withdrawing nitro group—are characteristic of components used in materials with specific optical or electronic properties. Nitroaromatic compounds, in general, are known precursors for developing nonlinear optical materials and electronically active polymers. The potential exists for this benzo[d]isoxazole derivative to be used in creating novel functional materials, likely through chemical modification of its nitro group to link the scaffold into a larger polymeric or aggregated system.
Use as a Key Intermediate in Multi-step Organic Transformations
The utility of this compound as a key intermediate is best exemplified by its role in patent-documented synthetic sequences for drug discovery. google.com The nitro group is particularly important, often serving as a masked form of an amine. This allows chemists to perform reactions on other parts of a molecule without the interference of a highly reactive amino group, which can then be revealed at a later stage.
The synthesis and subsequent transformation can be summarized in the following key stages:
Formation : The intermediate itself is synthesized from precursors like 2-hydroxy-5-nitroacetophenone, which is first converted to an imine and then cyclized using N-chlorosuccinimide (NCS) and a base. google.com An alternative synthesis involves the cyclization of o-hydroxyaryl ketoximes. clockss.org
Transformation : The crucial step is the reduction of the nitro group. This is typically achieved using reducing agents like tin(II) chloride dihydrate in an acidic medium. This reaction cleanly converts this compound into 3-methylbenzo[d]isoxazol-5-amine. google.com
Elaboration : The resulting amine is a versatile nucleophile. It can be used in a variety of subsequent bond-forming reactions, such as Michael additions or condensation reactions, to attach the benzo[d]isoxazole scaffold to other molecular fragments and build the final target molecule. google.com
The following table outlines a documented synthetic pathway where this compound is a pivotal intermediate. google.com
| Step | Starting Material(s) | Key Reagents | Product/Intermediate | Purpose |
| 1 | 2-Hydroxy-5-nitroacetophenone, Ammonia | - | 2-(1-Iminoethyl)-4-nitrophenol | Formation of precursor |
| 2 | 2-(1-Iminoethyl)-4-nitrophenol | N-Chlorosuccinimide, K₂CO₃ | This compound | Formation of the key intermediate |
| 3 | This compound | Tin(II) chloride dihydrate, HCl | 3-Methylbenzo[d]isoxazol-5-amine | Unmasking of the functional group (NO₂ → NH₂) |
| 4 | 3-Methylbenzo[d]isoxazol-5-amine, other fragments | - | Final complex heterocyclic system | Elaboration to the final product |
Development of Libraries of Diversified Benzo[d]isoxazole Compounds
While large-scale library synthesis originating specifically from this compound is not explicitly documented, its role as a versatile building block lends itself directly to such applications. The synthetic pathway detailed in medicinal chemistry patents illustrates a template for diversification. google.com The key intermediate, 3-methylbenzo[d]isoxazol-5-amine, can be reacted with a wide array of different aldehydes, ketones, or other electrophiles to generate a library of structurally related but diverse final compounds.
This strategy is a cornerstone of modern drug discovery. By creating a library of diversified benzo[d]isoxazole compounds, researchers can systematically explore the structure-activity relationship (SAR) of a particular molecular scaffold. The general class of isoxazoles is frequently used for generating such libraries to screen for various biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov The functional handle provided by the nitro group in this compound makes it an ideal starting point for these efforts, enabling the synthesis of numerous analogues for high-throughput screening and the optimization of lead compounds.
Future Research Directions and Perspectives on 3 Methyl 5 Nitrobenzo D Isoxazole
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more sustainable and environmentally friendly methods for synthesizing 3-Methyl-5-nitrobenzo[d]isoxazole. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and generate significant chemical waste. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and these can be extended to the production of this compound.
Key areas for exploration include:
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green and efficient method for organic synthesis. mdpi.compreprints.org Ultrasound irradiation can enhance reaction rates, improve yields, and reduce energy consumption. mdpi.com Future studies could investigate the use of ultrasound for the cyclization and nitration steps in the synthesis of this compound, potentially leading to shorter reaction times and milder conditions. mdpi.compreprints.org
Agro-Waste Catalysts: The use of catalysts derived from agricultural waste is a promising area of green chemistry. For instance, water extract of orange fruit peel ash (WEOFPA) has been successfully used as a catalyst for the synthesis of other isoxazole (B147169) derivatives. nih.gov Research into similar sustainable catalysts could provide an economical and eco-friendly route to this compound.
Solvent-Free and Water-Based Reactions: Conducting reactions in water or without a solvent can significantly reduce the environmental impact of chemical synthesis. preprints.orgsemnan.ac.ir One-pot synthesis in aqueous media, potentially accelerated by sunlight, represents a particularly green approach to creating isoxazole derivatives. semnan.ac.ir The development of solvent-free methods, such as those using solid nano-titania as a recyclable catalyst, has also shown promise for the synthesis of related nitroisoxazoles. ias.ac.in
Eco-Friendly Nitration Methods: The nitration step is crucial for the synthesis of this compound. Traditional nitration often uses a hazardous mixture of sulfuric and nitric acids. benthamdirect.com Future research should explore greener nitration agents and methods, such as using dinitrogen pentoxide in a recyclable liquefied gas medium or employing solid-supported catalysts to improve selectivity and reduce acidic waste. nih.govtandfonline.com Peroxy compounds in the presence of sodium nitrite have also been investigated as eco-friendly nitrating agents. researchgate.net
| Sustainable Synthesis Approach | Potential Advantages | References |
| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, lower energy consumption | mdpi.compreprints.org |
| Agro-Waste Catalysts | Economical, environmentally friendly | nih.gov |
| Solvent-Free/Water-Based Reactions | Reduced use of hazardous solvents, simplified purification | preprints.orgsemnan.ac.irias.ac.in |
| Eco-Friendly Nitration | Reduced acidic waste, improved safety and selectivity | benthamdirect.comnih.govtandfonline.comresearchgate.net |
Discovery of Unexplored Biological Targets and Mechanistic Insights
The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgrsc.org The presence of both a methyl group and a nitro group on the benzo[d]isoxazole core of this compound suggests that it may also possess significant pharmacological properties.
Future research in this area should include:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide array of biological targets is warranted. This could uncover potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders.
Identification of Specific Molecular Targets: Once a biological activity is identified, the next crucial step is to determine the specific molecular target and mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the protein or nucleic acid that interacts with the compound.
Investigation of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of analogs of this compound will be essential for understanding its structure-activity relationships. This knowledge is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties. For example, studies on related benzisoxazole derivatives have identified them as potential histone deacetylase (HDAC) inhibitors for the treatment of acute myeloid leukemia. nih.gov
Elucidation of Mechanistic Pathways: Detailed mechanistic studies will be necessary to understand how this compound exerts its biological effects at the cellular and molecular levels. This could involve investigating its impact on signaling pathways, enzyme kinetics, and gene expression. For instance, some isoxazole derivatives have been found to target fungal urease activity, a key virulence factor in certain pathogenic fungi. acs.org
Advanced Computational Drug Design and Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. These techniques can be applied to this compound to predict its biological activities and guide the synthesis of more potent and selective analogs.
Future computational research should focus on:
Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active sites of various biological targets. bibliotekanauki.plresearchgate.netnih.govnih.gov This can help to prioritize which targets to investigate experimentally and provide insights into the key molecular interactions responsible for binding.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net By developing a QSAR model for a series of this compound analogs, it would be possible to predict the activity of new, unsynthesized compounds and identify the key structural features that influence their biological effects.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between this compound and its biological target over time. mdpi.comresearchgate.net This can help to assess the stability of the ligand-protein complex and identify key conformational changes that occur upon binding.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can be used to predict these properties for this compound, allowing for early identification of potential liabilities and guiding the design of compounds with improved pharmacokinetic profiles.
| Computational Method | Application to this compound | References |
| Molecular Docking | Prediction of binding modes and affinities to biological targets | bibliotekanauki.plresearchgate.netnih.govnih.gov |
| QSAR | Prediction of biological activity and identification of key structural features | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Molecular Dynamics | Assessment of ligand-target complex stability and dynamics | mdpi.comresearchgate.net |
| In Silico ADMET | Prediction of pharmacokinetic and toxicity properties | nih.gov |
Potential for Materials Science Innovation
The unique electronic and structural properties of isoxazole and nitroaromatic compounds suggest that this compound could have applications in materials science. mdpi.comtaylorandfrancis.com Future research in this area could explore its potential use in the development of novel materials with advanced functionalities.
Potential areas of investigation include:
Organic Electronics: Isoxazole-containing compounds have been investigated for their use in organic electronics, such as in fluorescent materials and organic semiconductors. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group in this compound could impart interesting electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells. ingentaconnect.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atoms of the nitro group, could act as coordination sites for metal ions. This could enable the use of this compound as a ligand for the construction of coordination polymers or MOFs with interesting structural and functional properties, such as for chemical sensing or gas storage. taylorandfrancis.com
High-Energy Materials: Nitroaromatic compounds are well-known for their use as explosives and propellants. mdpi.comnih.gov While the properties of this compound in this context are unknown, its chemical structure suggests that it could be investigated as a potential high-energy material. ingentaconnect.com
Integration with High-Throughput Screening for New Applications
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. Integrating this compound and a library of its derivatives into HTS campaigns could accelerate the discovery of new therapeutic applications.
Future directions in this area include:
Target-Based Screening: HTS can be used to screen this compound against a large panel of purified proteins, such as enzymes and receptors, to identify novel inhibitors or modulators.
Phenotypic Screening: In phenotypic screening, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. This approach can be particularly useful for identifying compounds with novel mechanisms of action.
Development of Novel Assay Formats: The development of new and innovative HTS assay formats will be crucial for exploring the full therapeutic potential of this compound. This could include the use of high-content imaging, biosensors, and other advanced technologies.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries in medicine, materials science, and beyond.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-methyl-5-nitrobenzo[d]isoxazole derivatives?
- Methodology : The synthesis typically involves cyclization reactions between nitro compounds and aldehydes/ketones. For example, nitroethane can be oxidized to acetaldehyde, which reacts with aromatic aldehydes under alkaline conditions to form intermediates like Schiff bases. Subsequent cyclization yields isoxazole derivatives . Metal-free approaches (e.g., hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes) are preferred for eco-friendly synthesis, achieving yields >80% with column chromatography purification .
- Key intermediates : N-oxide intermediates and oxime cyclization pathways are critical .
Q. How can spectroscopic techniques characterize this compound derivatives?
- Experimental design :
- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C5, methyl at C3). For example, methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons in benzo[d]isoxazole appear as multiplets .
- IR : Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric stretching) .
- HRMS : Validate molecular weight with <5 ppm error .
Q. What biological activities are associated with the isoxazole scaffold in 3-methyl-5-nitro derivatives?
- Findings : Isoxazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. For instance, 3-phenyl-5-furan isoxazole analogs show COX-2 inhibition (IC₅₀ = 0.8–2.1 µM) and reduce carrageenan-induced edema in murine models by 60–75% . Nitro groups enhance bioavailability by increasing electrophilicity, improving target binding .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) optimize the design of this compound derivatives for target specificity?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, nitro groups lower LUMO energy (-1.8 eV), favoring nucleophilic interactions .
- Molecular docking : Screen against targets like COX-2 (PDB: 5KIR) or HDAC enzymes. Derivatives with para-substituted phenyl groups show higher binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions .
Q. What photodissociation pathways are relevant for this compound in astrochemical modeling?
- Experimental insights : Isoxazole derivatives undergo photodissociation via low-energy conical intersections, producing nitrile oxides and acetylene fragments. Branching ratios depend on UV wavelength: 254 nm favors direct cleavage (70% yield), while 310 nm induces isomerization pathways .
- Implications : Useful for modeling interstellar reaction networks or designing light-activated prodrugs .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be resolved for this compound class?
- Analytical strategy :
- Dose-response profiling : Use multiple assays (e.g., MTT, apoptosis/necrosis ratios) to distinguish cytostatic vs. cytotoxic effects. For example, fluorophenyl-isoxazole analogs show HeLa cell selectivity (IC₅₀ = 12 µM) over MCF-7 (>50 µM) due to differential uptake .
- SAR studies : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with membrane permeability (logP) using HPLC-derived retention factors .
Q. What safety protocols are critical for handling this compound derivatives?
- Guidelines :
- Storage : -20°C under inert gas (Ar/N₂) to prevent nitro group degradation .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic NOx emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
